N,N-bis(4-fluorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine
Description
BIS[(4-FLUOROPHENYL)METHYL][2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that features both fluorophenyl and indole moieties
Properties
Molecular Formula |
C25H24F2N2O |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N,N-bis[(4-fluorophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C25H24F2N2O/c1-30-23-10-11-25-24(14-23)20(15-28-25)12-13-29(16-18-2-6-21(26)7-3-18)17-19-4-8-22(27)9-5-19/h2-11,14-15,28H,12-13,16-17H2,1H3 |
InChI Key |
GEIZSCPDIWQKDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN(CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS[(4-FLUOROPHENYL)METHYL][2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the fluorophenyl groups. Key steps may include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Groups: This step often involves nucleophilic substitution reactions where fluorobenzene derivatives are introduced to the indole scaffold.
Industrial Production Methods
Industrial production of BIS[(4-FLUOROPHENYL)METHYL][2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINE may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
BIS[(4-FLUOROPHENYL)METHYL][2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the fluorophenyl groups, potentially converting them to phenyl groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
BIS[(4-FLUOROPHENYL)METHYL][2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of BIS[(4-FLUOROPHENYL)METHYL][2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. The fluorophenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
BIS[(4-FLUOROPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE: Lacks the methoxy group, which may affect its biological activity.
BIS[(4-CHLOROPHENYL)METHYL][2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINE: Contains chlorophenyl groups instead of fluorophenyl, potentially altering its reactivity and applications.
Uniqueness
BIS[(4-FLUOROPHENYL)METHYL][2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINE is unique due to the combination of fluorophenyl and methoxyindole groups, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
